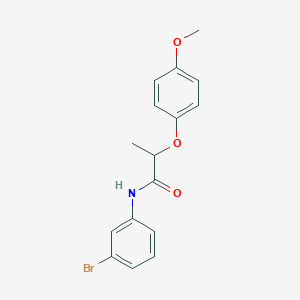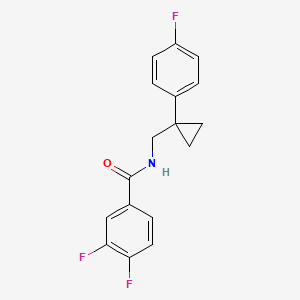![molecular formula C7H7N5O B2512225 吡唑并[1,5-a]嘧啶-3-胺肟 CAS No. 931998-41-3](/img/structure/B2512225.png)
吡唑并[1,5-a]嘧啶-3-胺肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[1,5-a]pyrimidine-3-amidoxime is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and photophysical properties . These compounds have attracted considerable attention in medicinal chemistry and material science due to their versatile applications.
科学研究应用
Pyrazolo[1,5-a]pyrimidine-3-amidoxime has a wide range of scientific research applications:
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidine-3-amidoxime, also known as N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide, is a derivative of pyrazolopyrimidines . Pyrazolopyrimidines are known to form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . .
Mode of Action
It is known that pyrazolopyrimidines, the core structure of this compound, have a wide range of biological and pharmaceutical activities . They are part of several drugs and have been reported to have anticancer activity .
Biochemical Pathways
Pyrazolopyrimidines, the core structure of this compound, are known to affect a variety of biological and pharmacological activities .
Result of Action
Pyrazolopyrimidines, the core structure of this compound, have been reported to have anticancer activity .
生化分析
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-3-amidoxime plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, Pyrazolo[1,5-a]pyrimidine-3-amidoxime interacts with proteins involved in DNA replication and repair, thereby influencing cellular proliferation and survival .
Cellular Effects
The effects of Pyrazolo[1,5-a]pyrimidine-3-amidoxime on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, Pyrazolo[1,5-a]pyrimidine-3-amidoxime can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cellular proliferation .
Molecular Mechanism
At the molecular level, Pyrazolo[1,5-a]pyrimidine-3-amidoxime exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses. Additionally, Pyrazolo[1,5-a]pyrimidine-3-amidoxime can modulate the activity of transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of Pyrazolo[1,5-a]pyrimidine-3-amidoxime can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can influence the long-term effects of the compound on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to Pyrazolo[1,5-a]pyrimidine-3-amidoxime can lead to sustained inhibition of cellular proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-a]pyrimidine-3-amidoxime vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidine-3-amidoxime is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, influencing the overall effect of the compound. Additionally, Pyrazolo[1,5-a]pyrimidine-3-amidoxime can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, Pyrazolo[1,5-a]pyrimidine-3-amidoxime is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its biological effects . The distribution of Pyrazolo[1,5-a]pyrimidine-3-amidoxime can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of Pyrazolo[1,5-a]pyrimidine-3-amidoxime is critical for its activity and function. The compound can be targeted to specific cellular compartments, including the nucleus and mitochondria, where it interacts with its molecular targets . Post-translational modifications and targeting signals can direct Pyrazolo[1,5-a]pyrimidine-3-amidoxime to these compartments, influencing its biological activity .
准备方法
化学反应分析
Pyrazolo[1,5-a]pyrimidine-3-amidoxime undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its biological activity and photophysical properties.
Substitution Reactions: Common reagents include halogens, alkylating agents, and acylating agents.
Cyclization Reactions:
相似化合物的比较
Pyrazolo[1,5-a]pyrimidine-3-amidoxime can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound exhibits excellent thermal stability and detonation performance, making it suitable for use as a heat-resistant explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Similar to the previous compound, it has high thermal stability and positive heats of formation.
Pyrazolo[3,4-d]pyrimidines: These compounds are used in antimicrobial applications and have different structural modifications compared to pyrazolo[1,5-a]pyrimidine-3-amidoxime.
属性
IUPAC Name |
N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKBGREYYGLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=NO)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=C(C=N2)/C(=N/O)/N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
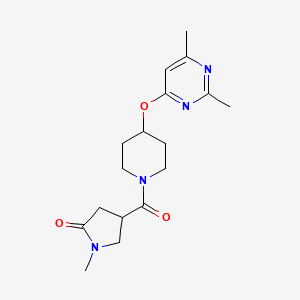
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B2512149.png)
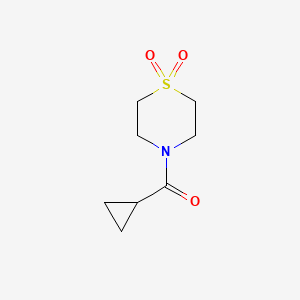
![1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B2512151.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)
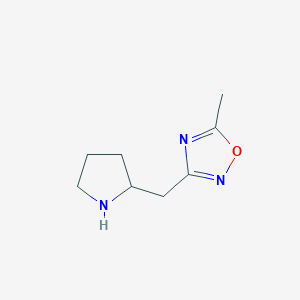
![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)
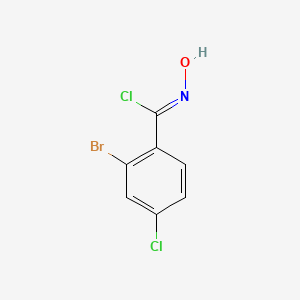
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2512160.png)
![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide](/img/structure/B2512163.png)
